![molecular formula C15H11ClF3NO3S B4388196 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388196.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a key target for the treatment of pain and addiction. In
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide acts as a selective antagonist of the μ-opioid receptor, which is a key target for the treatment of pain and addiction. The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide binds to the μ-opioid receptor and blocks the binding of endogenous opioid peptides, which results in a decrease in the activity of the receptor. This leads to a decrease in the sensation of pain and a decrease in the rewarding effects of opioids, which can help to reduce addiction.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the μ-opioid receptor, which leads to a decrease in the sensation of pain and a decrease in the rewarding effects of opioids. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide has also been shown to decrease the activity of the dopamine system, which is involved in the rewarding effects of drugs of abuse. This can help to reduce addiction and drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide has a number of advantages and limitations for use in lab experiments. One of the key advantages is its selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide is also relatively stable and easy to synthesize, which makes it a convenient tool for lab experiments. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide is that it is a relatively new compound and its effects on other systems in the body are not well understood. This can make it difficult to interpret results from lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide. One area of research is the development of new treatments for pain and addiction based on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide. Another area of research is the study of the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide on other systems in the body, such as the immune system and the cardiovascular system. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide may also have potential applications in the treatment of other psychiatric disorders, such as depression and anxiety. Overall, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide is a promising compound that has the potential to lead to new treatments for a variety of conditions.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the development of new treatments for pain and addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide has been shown to be a selective antagonist of the μ-opioid receptor, which is a key target for the treatment of pain and addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3S/c16-12-7-6-10(15(17,18)19)8-13(12)20-14(21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPVDUBAFRMVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



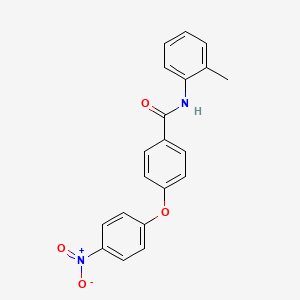
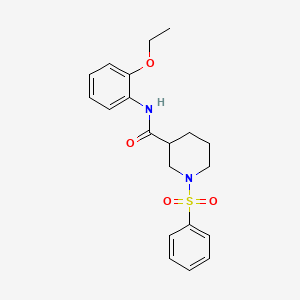
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4388143.png)
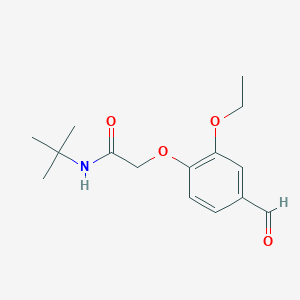
![N-[4-(acetylamino)phenyl]-5-(3-chloro-4-fluorophenyl)-2-furamide](/img/structure/B4388153.png)
![N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4388155.png)
![(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4388168.png)

![3-[(4-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4388207.png)
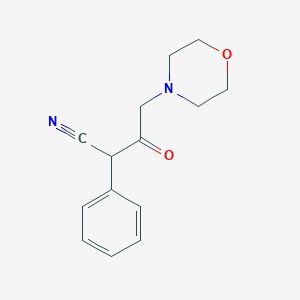

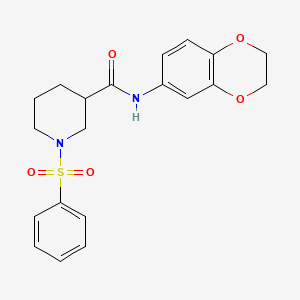
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4388229.png)
![5-({[4-(benzyloxy)phenyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388231.png)